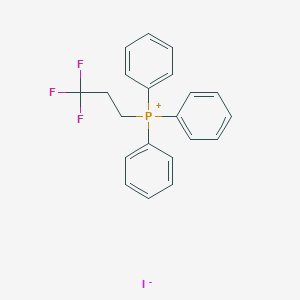

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILVALOYRFDGPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599267 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128622-15-1 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide, a fluorinated phosphonium salt with significant potential in synthetic organic chemistry, particularly as a precursor for Wittig reagents used in the introduction of the 3,3,3-trifluoropropylidene moiety into organic molecules. This document details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterization. The strategic incorporation of fluorine atoms into organic compounds can dramatically alter their biological and chemical properties, making fluorinated building blocks like Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide highly valuable in drug discovery and materials science.

Introduction: The Significance of Fluorinated Phosphonium Salts

Fluorinated organic compounds have garnered immense interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2] Phosphonium salts are primarily recognized as precursors to phosphorus ylides, which are the key components in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[3][4][5] The synthesis of fluorinated phosphonium salts, therefore, provides a critical pathway to novel fluorinated olefins.[6][7]

Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is a valuable reagent that allows for the introduction of a trifluoropropyl group, a motif that can significantly impact the biological activity of a molecule. This guide offers a detailed exploration of its synthesis, providing researchers with the necessary information to produce this important chemical tool.

Reaction Principle: The Quaternization of Triphenylphosphine

The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is achieved through the quaternization of triphenylphosphine with 3,3,3-trifluoropropyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3]

In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of 3,3,3-trifluoropropyl iodide that is bonded to the iodine atom. The iodide ion is subsequently displaced as a leaving group, resulting in the formation of the desired phosphonium salt.[3]

Reaction Scheme:

The reaction is typically facilitated by heating the reactants in a suitable non-polar, aprotic solvent. The choice of solvent is crucial to ensure that the reactants are soluble while allowing for the precipitation of the ionic phosphonium salt product upon formation or cooling.

Experimental Protocol

Disclaimer: The following protocol is an adaptation based on established procedures for the synthesis of similar alkyltriphenylphosphonium iodides, specifically methyltriphenylphosphonium iodide, due to the absence of a specific published procedure for the title compound.[6][8] Researchers should perform a small-scale trial to optimize reaction conditions.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| Triphenylphosphine (PPh₃) | Reagent Grade, ≥99% | Sigma-Aldrich |

| 3,3,3-Trifluoropropyl iodide | Synthesis Grade, ≥98% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Acros Organics |

| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |

| Round-bottom flask | 250 mL, with ground glass joint | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Heating mantle | - | Standard laboratory supplier |

| Buchner funnel and flask | - | Standard laboratory supplier |

| Filter paper | - | Whatman |

| Schlenk line or nitrogen/argon inlet | - | Standard laboratory supplier |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

-

Charging the Flask: Charge the flask with triphenylphosphine (26.22 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask to dissolve the triphenylphosphine.

-

Addition of Alkyl Halide: While stirring, add 3,3,3-trifluoropropyl iodide (22.39 g, 0.1 mol) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring under an inert atmosphere. The reaction progress can be monitored by the precipitation of the phosphonium salt. A reaction time of 24-48 hours is recommended.

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution. Further cooling in an ice bath can promote additional precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with two portions of cold, anhydrous diethyl ether (50 mL each) to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

Workflow Diagram

Caption: Experimental workflow for the synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide.

Safety and Handling

-

Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3,3,3-Trifluoropropyl iodide: The safety information for this specific compound is not widely available. As with all alkyl iodides, it should be treated as a potentially toxic andlachrymatory substance. Handle with care in a fume hood and avoid inhalation and skin contact.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Use in a well-ventilated area and away from ignition sources.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The synthesized Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide should be characterized to confirm its identity and purity.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₁H₁₉F₃IP |

| Molecular Weight | 486.25 g/mol |

| Melting Point | Expected to be a high-melting solid, typical for phosphonium salts. For comparison, the melting point of methyltriphenylphosphonium iodide is 183-185 °C.[2][9] |

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons and the trifluoropropyl group. The protons on the carbon adjacent to the phosphorus will appear as a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will show signals for the phenyl carbons and the two distinct carbons of the trifluoropropyl chain. The carbon attached to the phosphorus will exhibit a large coupling constant (¹JP-C).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool. A single peak is expected in the region characteristic of tetraalkylphosphonium salts. The chemical shift will be influenced by the electron-withdrawing nature of the trifluoropropyl group.[10]

-

¹⁹F NMR: The fluorine-19 NMR spectrum should show a triplet for the CF₃ group due to coupling with the adjacent methylene protons.

Applications in Organic Synthesis

The primary application of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is as a precursor to the corresponding phosphorus ylide (a Wittig reagent). This ylide can then be reacted with aldehydes and ketones to synthesize 1,1,1-trifluoro-4-alkenes. This transformation is highly valuable for introducing the trifluoromethyl group into a molecule via a carbon-carbon bond-forming reaction.[4][5]

Formation of the Ylide and Subsequent Wittig Reaction:

Conclusion

The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide via the quaternization of triphenylphosphine provides a reliable route to a valuable fluorinated building block. This guide has outlined the fundamental principles, a detailed experimental protocol, and essential safety and characterization information to aid researchers in the successful preparation and application of this reagent. The use of such fluorinated phosphonium salts is poised to continue to play a crucial role in the advancement of medicinal chemistry and materials science.

References

-

Organic Syntheses, Coll. Vol. 5, p.771 (1973); Vol. 45, p.73 (1965). [Link]

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

PrepChem. (2023). Preparation of methyltriphenoxyphosphonium iodide. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction. In Master Organic Chemistry. [Link]

- Google Patents. (n.d.). Synthesis of 3,3,3-trifluoropropyne.

-

Babarbi, E., Haffas, M., Guerri, M., & Sekhri, L. (2010). Synthesis of some Fluorinated Phosphonium Iodide Derivatives; Study of their Biological Antibacterial Activities and the Effect of Synergy of these Compounds with Penicillin-G and Penicillin-V. Biomedical and Pharmacology Journal, 3(2). [Link]

-

Bhadury, P. S., Singh, S. K., & Sharma, M. (2004). Fluorine chemistry — Wittig based synthesis of volatile organofluorine compounds. Canadian Journal of Chemistry, 82(9), 1191-1196. [Link]

-

Wikipedia. (2023). Wittig reaction. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Blake, A. J., Gould, R. O., & Schafer, M. (2006). Solvent-free synthesis and crystal structure of (Ph3PI)I 5, the third member in the series Ph3P(I2) n (n = 1, 2 and 3). Acta Crystallographica Section C: Crystal Structure Communications, 62(11), o656–o658. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 31P NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). Isopropyltriphenylphosphonium iodide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). 3-Oxopropyl(triphenyl)phosphanium;iodide. [Link]

-

Smith, B. R., et al. (2023). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 4(3), 102437. [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. [Link]

-

Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Methyltriphenylphosphonium Iodide. [Link]

Sources

- 1. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. d-nb.info [d-nb.info]

- 9. Methyltriphenylphosphonium Iodide, Methyltriphenylphosphonium Iodide,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]

- 10. researchgate.net [researchgate.net]

characterization of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

An In-depth Technical Guide to the Synthesis and Characterization of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide. This organophosphorus salt is a crucial precursor for the generation of a Wittig reagent used to introduce the synthetically valuable 3,3,3-trifluoropropylidene moiety into organic molecules. The incorporation of fluorine atoms can dramatically alter the biological and chemical properties of a compound, making this reagent a significant tool for researchers in medicinal chemistry and materials science. This document outlines field-proven protocols for its preparation and a multi-technique approach for its unambiguous structural and physicochemical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can confidently replicate and validate the results.

Introduction

The Role of Organophosphonium Salts

Organophosphonium salts are a class of compounds featuring a positively charged phosphorus atom covalently bonded to four organic groups. Their primary and most celebrated application is in the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of alkenes from aldehydes or ketones.[1][2] The reaction's reliability, functional group tolerance, and stereochemical control have cemented its importance in the synthesis of complex natural products, pharmaceuticals, and fine chemicals.[2] The phosphonium salt serves as a stable, crystalline precursor to the reactive intermediate, the phosphonium ylide (or Wittig reagent), which is typically generated in situ by deprotonation with a strong base.[3][4]

Significance of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a key strategy in drug development. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and modulate the pKa of nearby functional groups. Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is the direct precursor to the ylide that enables the installation of a CF₃-containing alkene. This makes it an invaluable reagent for synthesizing novel fluorinated analogs of existing drugs or creating new chemical entities with desirable pharmacokinetic properties.

Synthesis and Mechanism

The Synthetic Principle: A Classic Sₙ2 Reaction

The synthesis of phosphonium salts is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[4] Triphenylphosphine, (C₆H₅)₃P, serves as an excellent nucleophile due to the lone pair of electrons on the phosphorus atom. It attacks the electrophilic carbon of an alkyl halide, displacing the halide ion, which becomes the counter-ion in the resulting salt.

The choice of 3,3,3-trifluoropropyl iodide as the electrophile is deliberate. While the strong electron-withdrawing effect of the CF₃ group deactivates the adjacent carbons towards nucleophilic attack, the methylene group (CH₂) attached to the iodine is sufficiently electrophilic to react with the soft nucleophile, triphenylphosphine. The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the ionic product.

Caption: Synthetic pathway for Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for preparing similar phosphonium salts.[5][6]

-

Reagent Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.2 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of dry toluene to the flask. Stir the mixture under a nitrogen atmosphere until the triphenylphosphine has completely dissolved.

-

Electrophile Addition: Slowly add 3,3,3-trifluoropropyl iodide (22.4 g, 0.1 mol) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

Isolation: After the reaction period, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 60 °C overnight. The purity should be assessed by melting point determination and NMR spectroscopy. The expected yield is typically high (>90%).

Trustworthiness Check: This protocol is self-validating. The formation of a significant precipitate is the first indicator of success. The subsequent purification by washing and drying should yield a product with a sharp, defined melting point. Final validation requires the spectroscopic characterization detailed in Section 4.0 to confirm the structure and purity.

Physicochemical Properties

The physical and chemical properties of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide are summarized below. These data are critical for handling, storage, and use in subsequent reactions.

| Property | Value | Source/Method |

| IUPAC Name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | IUPAC Nomenclature |

| Molecular Formula | C₂₁H₁₉F₃IP | Calculated |

| Molecular Weight | 486.25 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Expected Observation |

| Melting Point | Not reported; expected to be sharp >150 °C | By Analogy[7] |

| Solubility | Soluble in chloroform, dichloromethane, methanol; sparingly soluble in toluene; insoluble in diethyl ether, hexanes. | By Analogy[5] |

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of the target molecule. The workflow below illustrates the logical progression from a synthesized sample to a fully characterized compound.

Caption: A typical workflow for the full characterization of the phosphonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule in solution.[8] A combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

-

4.1.1 ¹H NMR Analysis (Proton NMR) The proton NMR spectrum will show characteristic signals for the phenyl and the trifluoropropyl groups.

-

Phenyl Protons (Ar-H): A complex multiplet is expected in the range of δ 7.6-8.0 ppm, integrating to 15 hydrogens.

-

Methylene Protons (P-CH₂): The two protons on the carbon adjacent to the phosphorus atom will appear as a multiplet around δ 3.8-4.2 ppm. This signal will be split by the adjacent CH₂ group (triplet) and by the phosphorus atom (doublet), resulting in a doublet of triplets.

-

Methylene Protons (CF₃-CH₂): The two protons on the carbon adjacent to the CF₃ group will appear as a multiplet further downfield than a typical methylene group, likely around δ 2.8-3.2 ppm. This signal will be split by the adjacent CH₂ group (triplet) and by the three fluorine atoms (quartet), resulting in a triplet of quartets.

-

-

4.1.2 ¹³C NMR Analysis (Carbon NMR) The carbon spectrum will confirm the carbon skeleton.

-

Phenyl Carbons: Four signals are expected in the aromatic region (δ 115-135 ppm). The ipso-carbon (directly attached to P) will appear as a doublet with a large ¹J(P,C) coupling constant. The ortho, meta, and para carbons will also show smaller P-C couplings.[6]

-

Propyl Carbons: The P-CH₂ carbon will appear as a doublet around δ 20-25 ppm with a significant ¹J(P,C) coupling. The CF₃-CH₂ carbon will be a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will be a prominent quartet with a very large ¹J(F,C) coupling constant, typically around δ 125 ppm.

-

-

4.1.3 ³¹P NMR Analysis (Phosphorus NMR) This is a definitive experiment for phosphonium salts. A single resonance is expected in the characteristic region for tetracoordinate phosphonium species, typically δ +20 to +30 ppm (relative to 85% H₃PO₄).[9][10] The signal should be a triplet of triplets due to coupling with the two adjacent CH₂ groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

4.2.1 Principle and Ionization: Electrospray Ionization (ESI) is the ideal method, as the compound is already an ionic salt. The analysis will be performed in positive ion mode. High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) allows for the determination of the exact mass.[11]

-

4.2.2 Expected Fragmentation: The mass spectrum will not show the full mass of the salt, but rather the mass of the cation.

-

Parent Ion: The base peak or parent ion will be the phosphonium cation, [(C₆H₅)₃P(CH₂CH₂CF₃)]⁺. Its expected exact mass (m/z) is 359.1207.

-

Major Fragments: Common fragmentation pathways for phosphonium salts include the loss of one of the groups attached to phosphorus. A significant fragment at m/z 262 corresponding to the triphenylphosphine radical cation, [(C₆H₅)₃P]⁺˙, is highly probable.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bonds within the molecule.

-

Expected Vibrational Modes:

-

C-H stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (Aromatic): Characteristic absorptions around 1580 and 1480 cm⁻¹.

-

P-Ph (Phosphorus-Phenyl): A strong, sharp band around 1440 cm⁻¹.

-

C-F stretching: Very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region.[6]

-

Application in the Wittig Reaction

The primary utility of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide is as a Wittig reagent precursor for the synthesis of (3,3,3-trifluoropropylidene)alkanes.

Caption: General mechanism of the Wittig reaction.

Protocol for a Model Wittig Reaction

-

Ylide Generation: In a flame-dried flask under nitrogen, suspend Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide (4.86 g, 10 mmol) in 50 mL of dry THF. Cool the suspension to -78 °C (dry ice/acetone bath).

-

Deprotonation: Slowly add n-butyllithium (n-BuLi) (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at -78 °C for 1 hour.

-

Carbonyl Addition: Add a solution of cyclohexanecarboxaldehyde (1.0 g, 9 mmol) in 10 mL of dry THF dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Safety, Handling, and Storage

-

Safety: Phosphonium salts are generally considered irritants. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] All operations should be conducted in a well-ventilated chemical fume hood.[12]

-

Handling: The compound may be hygroscopic and light-sensitive, similar to other phosphonium iodides.[5] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]

Conclusion

Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide is a valuable synthetic intermediate whose identity and purity can be rigorously established through a combination of modern analytical techniques. This guide provides the necessary protocols and interpretive framework for its synthesis and characterization. The foundational data presented herein—including expected NMR shifts, mass spectrometric behavior, and IR frequencies—serve as a reliable benchmark for researchers employing this reagent in the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications.

References

-

PubChem. Benzyltriphenylphosphonium iodide. National Center for Biotechnology Information. [Link]

-

PubChem. Triphenyl(propyl)phosphonium iodide. National Center for Biotechnology Information. [Link]

-

Pritchard, R. G., & Moreland, L. (2006). Solvent-free synthesis and crystal structure of (Ph3PI)I5, the third member in the series Ph3P(I2)n (n = 1, 2 and 3). Acta Crystallographica Section C: Crystal Structure Communications, 62(11), o656–o658. [Link]

-

Yogi Enterprise. Methyl Triphenyl Phosphonium Iodide. [Link]

-

Al-Masoudi, N. A., & Ali, L. A. (2015). Synthesis of some Fluorinated Phosphonium Iodide Derivatives; Study of their Biological Antibacterial Activities and the Effect of Synergy of these Compounds with Penicillin-G and Penicillin-V. Biomedical and Pharmacology Journal, 8(2), 735-744. [Link]

-

Hamri, S., Ayad, T., & Ben-Akacha, A. (2020). Spectral study of phosphonium salts synthesized from Michael acceptors. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1083-1089. [Link]

-

Vigorita, M. A., et al. (2023). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-positive Superbugs. Preprints.org. [Link]

-

Regulations.gov. Safety Data Sheet: Tri-n-butyl methyl phosphonium iodide. [Link]

-

ResearchGate. Mass spectra of (a) triphenylphosphine oxide (TPPO) and... [Link]

-

Cristau, H. J., & Plénat, F. (1994). Preparation, Properties and Reactions of Phosphonium Salts. In The Chemistry of Organophosphorus Compounds (Vol. 3). [Link]

-

Wikipedia. Wittig reaction. [Link]

-

ResearchGate. (2018). Synthetic Applications of Triphenylphosphine. [Link]

-

Deepwater Chemicals, Inc. Safety Data Sheet: Ethyltriphenylphosphonium Iodide. [Link]

-

Applications of Triphenyl Phosphine Oxide Derivative-Based Chromophores in the Synthesis of Organic Electroluminescent Materials. Chinese Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2023). Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions. Molecular Omics. [Link]

-

Orlova, M. V., et al. (2023). The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes. Nature Communications. [Link]

- Google Patents.

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

-

Gondal, S., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal. [Link]

-

Fierro, V., et al. (2022). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Carbon. [Link]

-

Organic Chemistry Portal. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]

-

Ignatowska, J., et al. (2024). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules. [Link]

-

The Organic Chemistry Tutor. (2018). Wittig Reaction Mechanism. YouTube. [Link]

-

PrepChem.com. Preparation of methyltriphenoxyphosphonium iodide. [Link]

-

University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

BYJU'S. Preparation of Triphenylphosphine – Ph₃P. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. Triphenylphosphine. National Center for Biotechnology Information. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Wittig reaction. [Link]

-

MassBank. Organic phosphoric acids and derivatives. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

GNPS. UCSD Computational Mass Spectrometry Website. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]

- 6. Synthesis of some Fluorinated Phosphonium Iodide Derivatives; Study of their Biological Antibacterial Activities and the Effect of Synergy of these Compounds with Penicillin-G and Penicillin-V – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide (CAS 128622-15-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide, a key organophosphorus reagent, holds significant importance in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on its role as a Wittig reagent for the introduction of the valuable 3,3,3-trifluoropropylidene moiety. The strategic incorporation of the trifluoromethyl group can profoundly influence the biological activity and pharmacokinetic properties of a molecule, making this phosphonium salt a critical tool for medicinal chemists. This document details established synthetic protocols, thorough characterization data, and practical insights into its application, serving as a vital resource for researchers in the field.

Introduction: The Significance of Fluorinated Phosphonium Salts

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In drug discovery, the incorporation of a trifluoromethyl (CF3) group is a widely employed strategy to enhance metabolic stability, receptor binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound serves as a precursor to a phosphorus ylide, a Wittig reagent, which enables the direct installation of a trifluoromethylated three-carbon unit into a target molecule. This methodology is a powerful tool for the late-stage functionalization of complex molecules, allowing for the rapid generation of fluorinated analogs for biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 128622-15-1 | [1] |

| Molecular Formula | C21H19F3IP | [1] |

| Molecular Weight | 486.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to pale yellow crystalline powder (typical for phosphonium salts) | [2] |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). | Inferred from typical phosphonium salt behavior |

| Melting Point | Not explicitly found in searches, but likely a high-melting solid, typical for phosphonium salts. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with a suitable 3,3,3-trifluoropropyl halide. The most common and direct route involves the reaction of triphenylphosphine with 3,3,3-trifluoropropyl iodide.

Synthetic Protocol

This protocol is based on general procedures for the synthesis of phosphonium salts from alkyl halides.[3][4]

Reaction: P(C₆H₅)₃ + I-CH₂CH₂CF₃ → [(C₆H₅)₃P-CH₂CH₂CF₃]⁺I⁻

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

3-Iodo-1,1,1-trifluoropropane (I-CH₂CH₂CF₃)

-

Anhydrous toluene or acetonitrile

-

Anhydrous diethyl ether or hexane for washing

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Add 3-iodo-1,1,1-trifluoropropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature. The phosphonium salt will often precipitate out of the solution.

-

If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the collected solid with anhydrous diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the starting materials and the product.

-

Inert Atmosphere: Triphenylphosphine can be susceptible to oxidation, so an inert atmosphere helps to ensure a clean reaction and high yield.

-

Reflux: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the nucleophilic triphenylphosphine and the electrophilic alkyl iodide.

-

Washing with a Non-polar Solvent: Washing with diethyl ether or hexane removes non-polar impurities, such as unreacted triphenylphosphine, without dissolving the polar phosphonium salt product.

Characterization

The identity and purity of the synthesized phosphonium salt are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons (typically in the range of 7.5-8.0 ppm) and the trifluoropropyl group. The methylene protons adjacent to the phosphorus atom will appear as a multiplet due to coupling with both the adjacent methylene group and the phosphorus atom. The other methylene group will also be a multiplet due to coupling with the adjacent methylene and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the phenyl carbons and the two carbons of the trifluoropropyl chain. The carbon of the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonium salts. A single resonance is expected, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), confirming the formation of the phosphonium cation.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a triplet for the CF₃ group due to coupling with the adjacent methylene protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the P-Ph bonds, C-H bonds of the aromatic and aliphatic groups, and the strong C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the cation, [(C₆H₅)₃P-CH₂CH₂CF₃]⁺.

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a precursor to the corresponding phosphorus ylide (Wittig reagent) for the olefination of aldehydes and ketones.[5][6] This reaction provides a reliable method for the synthesis of 1,1,1-trifluoro-3-alkenes.

Ylide Formation and the Wittig Reaction Mechanism

The phosphonium salt is deprotonated by a strong base to generate the nucleophilic ylide. The choice of base is critical and depends on the acidity of the α-protons of the phosphonium salt. For non-stabilized ylides like the one derived from the title compound, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[3]

The ylide then reacts with a carbonyl compound (aldehyde or ketone) via a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[7] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Olefination

This protocol provides a general procedure for the Wittig reaction using this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or ketone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.1 eq) and anhydrous THF.

-

Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alkene.

Self-Validation and Causality:

-

Low Temperature: The initial deprotonation and the subsequent reaction with the carbonyl compound are performed at low temperatures to control the reactivity of the strong base and the ylide, minimizing side reactions.

-

Inert Atmosphere: The use of an inert atmosphere is critical as n-BuLi and the ylide are highly reactive towards oxygen and moisture.

-

Quenching: The reaction is quenched with a mild acid source (NH₄Cl) to neutralize any remaining base and ylide.

-

Chromatographic Purification: Column chromatography is essential to separate the desired alkene product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Safety and Handling

Organophosphorus compounds, including phosphonium salts, require careful handling.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Hygroscopicity: Phosphonium salts can be hygroscopic. Store the compound in a tightly sealed container in a cool, dry place, away from moisture.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 3,3,3-trifluoropropylidene group into organic molecules. Its synthesis is straightforward, and its application in the Wittig reaction provides a reliable method for the formation of trifluoromethylated alkenes, which are of significant interest in medicinal chemistry and materials science. This guide provides the essential technical information for the safe and effective use of this important synthetic tool.

References

-

Fisher Scientific. Trisphenyl(3,3,3-trifluoroprop-1-yl)phosphonium Iodide, TRC. Available from: [Link]

-

ResearchGate. Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents. Available from: [Link]

-

Cleveland Clinic. Organophosphate Poisoning. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

Biomedical and Pharmacology Journal. Synthesis of some Fluorinated Phosphonium Iodide Derivatives; Study of their Biological Antibacterial Activities and the Effect of Synergy of these Compounds with Penicillin-G and Penicillin-V. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

National Center for Biotechnology Information. Organophosphate Toxicity. Available from: [Link]

-

PubChem. 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid. Available from: [Link]

-

Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

-

Medical News Today. Organophosphate poisoning: Symptoms and treatment. Available from: [Link]

-

MDPI. Facile Synthesis of Bio-Antimicrobials with “Smart” Triiodides. Available from: [Link]

-

ResearchGate. Synthesis of Phosphonium Ylides. Available from: [Link]

-

PubChem. 6-Dodecyne. Available from: [Link]

-

ACS Publications. Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. Available from: [Link]

-

Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available from: [Link]

-

Organic Chemistry Portal. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Available from: [Link]

-

YouTube. Wittig Reaction Mechanism. Available from: [Link]

-

ResearchGate. (PDF) Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction. Available from: [Link]

-

Lumen Learning. 20.4. The Wittig reaction. Available from: [Link]

-

Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Available from: [Link]

-

PubChem. Methyltriphenylphosphonium iodide. Available from: [Link]

-

PubChem. Decaglycerol. Available from: [Link]

-

National Institute of Standards and Technology. Triisopropylphosphate. Available from: [Link]

-

National Institute of Standards and Technology. Triphenylphosphine oxide. Available from: [Link]

Sources

- 1. Trisphenyl(3,3,3-trifluoroprop-1-yl)phosphonium Iodide, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 2. Synthesis of some Fluorinated Phosphonium Iodide Derivatives; Study of their Biological Antibacterial Activities and the Effect of Synergy of these Compounds with Penicillin-G and Penicillin-V – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

physical properties of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is a quaternary phosphonium salt characterized by the presence of a trifluorinated alkyl chain. This structural feature imparts unique electronic and lipophilic properties, making it a compound of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of its known physical properties, along with predictive insights based on analogous compounds. Furthermore, a detailed synthetic protocol and proposed characterization methodologies are presented to facilitate its use and further investigation in a research and development setting. While extensive experimental data for this specific molecule is not widely published, this document consolidates available information and provides a scientifically grounded framework for its application.

Introduction

Quaternary phosphonium salts are a class of organic compounds widely utilized as phase-transfer catalysts, ionic liquids, and intermediates in organic synthesis, most notably in the Wittig reaction. The incorporation of fluorine atoms into the alkyl substituents of the phosphonium cation can significantly alter the compound's physical and chemical properties. The high electronegativity of fluorine can influence the electron density at the phosphorus center, affecting its reactivity and stability. Additionally, the presence of a trifluoromethyl group can enhance lipophilicity and thermal stability.

This compound, with its combination of bulky phenyl groups and a terminal trifluoromethyl moiety, presents an intriguing molecular architecture. This guide aims to provide a detailed technical overview of this compound, addressing the current landscape of available data and offering predictive analysis to empower researchers in their experimental design.

Molecular Structure and Identifiers

The fundamental identity of this compound is established through its molecular structure and chemical identifiers.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | [1] |

| CAS Number | 128622-15-1 | [1] |

| Molecular Formula | C21H19F3P.I | [1] |

| Molecular Weight | 486.2 g/mol | [1] |

| SMILES | [I-].FC(F)(F)CC(c2ccccc2)c3ccccc3 | [1] |

Physical Properties: Knowns and Predictions

Detailed experimental data on the physical properties of this compound are not extensively reported in peer-reviewed literature. However, by analyzing trends in analogous non-fluorinated compounds and considering the physicochemical effects of fluorination, we can establish a reliable set of expected properties.

3.1. Physical State and Appearance

Based on the typical properties of phosphonium salts, this compound is expected to be a crystalline solid at room temperature. The color is likely to be white to off-white, a common characteristic of purified phosphonium halides.

3.2. Melting Point

The melting points of several non-fluorinated triphenylphosphonium iodides are well-documented.

Table 2: Melting Points of Analogous Triphenylphosphonium Iodides

| Compound | Alkyl Group | Melting Point (°C) |

| Methyltriphenylphosphonium iodide | -CH3 | 185 - 188 |

| Ethyltriphenylphosphonium iodide | -CH2CH3 | 164 - 168 |

| Isopropyltriphenylphosphonium iodide | -CH(CH3)2 | 194 - 197 |

The introduction of a trifluoromethyl group is expected to increase the molecular weight and alter the crystal packing forces. While a definitive prediction is challenging without experimental data, the melting point is anticipated to be in a similar range to its non-fluorinated counterparts, likely between 170°C and 200°C.

3.3. Solubility

The solubility of this compound will be governed by its ionic nature and the presence of both hydrophobic (phenyl groups) and lipophilic/hydrophobic (trifluoropropyl group) moieties.

-

Polar Protic Solvents (e.g., water, methanol): Expected to be soluble due to the ionic phosphonium iodide character.

-

Polar Aprotic Solvents (e.g., acetone, dichloromethane, acetonitrile): Good solubility is predicted, as these solvents can effectively solvate the phosphonium cation.

-

Nonpolar Solvents (e.g., hexane, benzene): Poor solubility is expected due to the ionic nature of the salt.

3.4. Thermal Stability

Fluorinated phosphonium salts generally exhibit high thermal stability. The strong carbon-fluorine bonds in the trifluoropropyl group contribute to the overall robustness of the molecule. It is anticipated that this compound will have a high decomposition temperature, likely exceeding 200°C.

Proposed Synthesis Protocol

The synthesis of this compound can be readily achieved through the quaternization of triphenylphosphine with a suitable trifluoropropyl halide. The following protocol outlines a standard and reliable method.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (1.0 eq).

-

Solvent Addition: Dissolve the triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkylating Agent: Add 3,3,3-trifluoropropyl iodide (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a precipitate.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain the final this compound.

Proposed Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons, likely in the aromatic region (δ 7.5-8.0 ppm). The trifluoropropyl group should exhibit two multiplets corresponding to the two methylene groups, with coupling to both the adjacent methylene group and the phosphorus atom.

-

¹³C NMR: The carbon NMR will show signals for the phenyl carbons and the two carbons of the trifluoropropyl chain. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR should display a triplet for the CF₃ group due to coupling with the adjacent methylene protons.

-

³¹P NMR: The phosphorus NMR is expected to show a single resonance, confirming the presence of a single phosphorus environment.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1000-1350 cm⁻¹

Applications and Future Outlook

The unique properties conferred by the trifluoropropyl group suggest several potential applications for this compound:

-

Wittig Reagent Precursor: As a phosphonium salt, it is a direct precursor to a fluorinated Wittig reagent, which can be used to introduce the 3,3,3-trifluoropropylidene moiety into various organic molecules. This is of significant interest in the synthesis of fluorinated pharmaceuticals and agrochemicals.

-

Phase-Transfer Catalysis: The lipophilicity of the trifluoropropyl group may enhance its efficacy as a phase-transfer catalyst in biphasic reaction systems.

-

Ionic Liquids: The potential for a relatively low melting point and high thermal stability makes it a candidate for use as or in the formulation of novel ionic liquids.

-

Materials Science: Incorporation into polymers could lead to materials with enhanced thermal resistance and specific surface properties.

Further research is warranted to fully elucidate the experimental physical properties and explore the reactivity and utility of this promising compound.

Conclusion

This compound represents a valuable, albeit under-characterized, member of the fluorinated phosphonium salt family. This guide has provided a thorough overview of its known identifiers and a predictive analysis of its key physical properties based on established chemical principles and data from analogous compounds. The outlined synthetic protocol and characterization methods offer a clear pathway for researchers to prepare and validate this compound in their own laboratories. The continued investigation of such fluorinated reagents is crucial for advancing various fields of chemical science and technology.

References

Sources

An In-depth Technical Guide to Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Phosphonium Salt Chemistry

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of the trifluoromethyl group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding interactions—have made it a prized substituent in the design of novel pharmaceuticals and functional materials. Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide emerges as a significant reagent in this context, serving as a key precursor to trifluoromethylated ylides for olefination reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development.

Synthesis and Mechanistic Considerations

The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide follows the general principle of quaternization of triphenylphosphine, a well-established SN2 reaction. The selection of the alkylating agent and reaction conditions are critical for achieving high yields and purity.

Experimental Protocol: Synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium Iodide

Materials:

-

Triphenylphosphine (PPh₃)

-

3,3,3-Trifluoropropyl iodide (CF₃CH₂CH₂I) or 3,3,3-Trifluoropropyl bromide (CF₃CH₂CH₂Br)

-

Anhydrous toluene or acetonitrile

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add 3,3,3-trifluoropropyl iodide or bromide (1.0-1.2 equivalents) dropwise at room temperature. The use of the iodide salt generally leads to a faster reaction rate compared to the bromide.

-

Reaction Conditions: Heat the reaction mixture to reflux (for toluene, approx. 110°C; for acetonitrile, approx. 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate out of the solution. If precipitation is incomplete, the solvent volume can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as dichloromethane/diethyl ether or ethanol/ethyl acetate.

-

Drying: Dry the purified white to off-white solid under vacuum to obtain Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like acetonitrile or less polar aromatic solvents like toluene are chosen to facilitate the SN2 reaction while allowing for the precipitation of the ionic phosphonium salt product. The choice of solvent can influence the reaction rate and the ease of product isolation.

-

Stoichiometry: A slight excess of the alkyl halide can be used to ensure complete consumption of the triphenylphosphine.

-

Temperature: Heating is necessary to overcome the activation energy of the SN2 reaction. Refluxing provides a stable and controlled reaction temperature.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide.

Spectroscopic and Physical Properties

A thorough characterization of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is essential for its effective use. The following table summarizes its key physical and spectroscopic properties, which are predicted based on analogous structures and general principles of spectroscopy.

| Property | Data |

| Molecular Formula | C₂₁H₁₉F₃IP |

| Molecular Weight | 498.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 180-220°C, similar to other alkyltriphenylphosphonium halides. |

| ¹H NMR (CDCl₃) | δ (ppm): 7.7-8.0 (m, 15H, Ar-H), 3.8-4.1 (m, 2H, P-CH₂), 2.6-2.9 (m, 2H, CH₂-CF₃). The P-CH₂ protons will appear as a multiplet due to coupling with both the adjacent CH₂ group and the ³¹P nucleus. The CH₂-CF₃ protons will show coupling to the adjacent CH₂ and the three fluorine atoms. |

| ¹³C NMR (CDCl₃) | δ (ppm): 135 (d, JPC ≈ 3 Hz, ipso-C), 134 (d, JPC ≈ 10 Hz, ortho-C), 130 (d, JPC ≈ 13 Hz, meta-C), 118 (d, JPC ≈ 85 Hz, para-C), 126 (q, JCF ≈ 277 Hz, CF₃), 30 (m, CH₂-CF₃), 20 (d, JPC ≈ 50 Hz, P-CH₂). |

| ³¹P NMR (CDCl₃) | δ (ppm): Expected in the range of +20 to +25 ppm, which is characteristic for tetra-alkyl/aryl phosphonium salts. |

| ¹⁹F NMR (CDCl₃) | δ (ppm): Expected around -60 to -70 ppm, appearing as a triplet due to coupling with the adjacent CH₂ protons. |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1440, 1110 (P-Ph), ~1260, 1150 (C-F). |

| Mass Spectrometry (ESI+) | m/z: 371.1 [M]⁺ (C₂₁H₁₉F₃P⁺) |

Solubility Profile:

Based on the properties of similar fluorinated phosphonium salts, Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is expected to be soluble in polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile. It is likely sparingly soluble in alcohols like methanol and ethanol, and insoluble in non-polar solvents like diethyl ether and hexanes. The presence of the fluorinated alkyl chain can influence its solubility in fluorinated solvents.[1][2]

Thermal Stability:

Fluorinated phosphonium salts generally exhibit good thermal stability.[3][4] The decomposition temperature of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is anticipated to be above 200°C, making it suitable for reactions that require elevated temperatures.[4] The thermal stability can be influenced by the nature of the counter-ion, with larger, less nucleophilic anions often imparting greater stability.[3]

Reactivity and Applications in Organic Synthesis

The primary application of Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction for the synthesis of 3,3,3-trifluoro-1-propenyl substituted compounds.

The Wittig Reaction: Introducing the 3,3,3-Trifluoropropylidene Moiety

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[5][6] The reaction of an aldehyde or ketone with a phosphonium ylide generates an alkene and triphenylphosphine oxide as a byproduct.

Generation of the Ylide:

The (3,3,3-trifluoropropyl)triphenylphosphonium ylide is generated in situ by treating the phosphonium salt with a strong base. The choice of base is critical and depends on the acidity of the α-proton. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the α-protons compared to a non-fluorinated analogue, potentially allowing for the use of milder bases.

Diagram of Ylide Formation and the Wittig Reaction:

Caption: General scheme for the formation of the phosphonium ylide and the subsequent Wittig reaction.

Influence of the Trifluoropropyl Group on Reactivity:

The presence of the electron-withdrawing CF₃ group is anticipated to have several effects on the reactivity of the corresponding ylide:

-

Increased Acidity of α-Protons: This facilitates ylide formation, potentially allowing for the use of a wider range of bases.

-

Ylide Stability: The trifluoromethyl group can stabilize the negative charge on the α-carbon of the ylide through an inductive effect, making the ylide less reactive than its non-fluorinated counterpart. This may necessitate harsher reaction conditions for the Wittig reaction, particularly with less reactive ketones.

-

Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the stability of the ylide. Stabilized ylides generally favor the formation of the E-alkene. The (3,3,3-trifluoropropyl)triphenylphosphonium ylide is expected to be a semi-stabilized ylide, and the stereoselectivity of its reactions with aldehydes will likely depend on the reaction conditions and the nature of the aldehyde.

Conclusion

Triphenyl(3,3,3-trifluoropropyl)phosphonium iodide is a valuable reagent for the introduction of the 3,3,3-trifluoropropylidene moiety into organic molecules via the Wittig reaction. Its synthesis is straightforward, and its chemical properties are largely influenced by the presence of the trifluoromethyl group. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to effectively utilize this important building block in the development of novel fluorinated compounds for a wide range of applications, from pharmaceuticals to advanced materials. Further experimental validation of the predicted spectroscopic and physical properties will be invaluable to the scientific community.

References

- Honeywell International Inc. (2014). Synthesis of 3,3,3-trifluoropropyne.

-

Babarbi, E., Haffas, M., Guerri, M., & Sekhri, L. (2010). Synthesis of some Fluorinated Phosphonium Iodide Derivatives; Study of their Biological Antibacterial Activities and the Effect of Synergy of these Compounds with Penicillin-G and Penicillin-V. Biomedical and Pharmacology Journal, 3(2). [Link]

- Morgan, A. B., & Gilman, J. W. (2003). Thermal Stability of Highly Fluorinated Phosphonium Salts. Thermochimica Acta, 399(1-2), 131-140.

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

- Braun, T., & Weidner, T. (2007). Supporting Information for: Rhodium-Catalyzed Hydrosilylation of Hexafluoropropene. European Journal of Inorganic Chemistry, 2007(24), 3825-3831.

- Ferreira, M. J., et al. (2022). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. ChemEngineering, 6(3), 38.

- A method for preparing 3,3,3-trifluoropropanol. (2016).

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

- D'Alonzo, D., et al. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. ACS Omega, 3(10), 14283-14289.

- Davis, J. H., & Fox, P. A. (2003). Fluorinated Phosphonium Salts and Ionic Liquids Prepared via Thiol-ene Click Chemistry: A Physical and Thermal Property Study. Industrial & Engineering Chemistry Research, 42(25), 6523-6529.

- He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148.

-

Wikipedia. (n.d.). Wittig reaction. [Link]

- Rebelo, L. P. N., et al. (2005). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. Green Chemistry, 7(9), 615-624.

- Harvey, P. D., & Sutcliffe, R. (2006). Solvent-free synthesis and crystal structure of (Ph3PI)I5, the third member in the series Ph3P(I2)n (n = 1, 2 and 3).

- Jabłoński, M., & Tolstoy, P. M. (2019). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 21(34), 18675-18684.

- Canongia Lopes, J. N., & Padua, A. A. H. (2010). Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids. The Journal of Physical Chemistry B, 114(40), 12934-12941.

- E. I. Du Pont De Nemours and Company. (1980). Preparation of 3,3,3-trifluoropropene-1.

- Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838-9846.

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

-

NileRed. (2015, December 18). Making and Playing with Phosphorus Tribromide [Video]. YouTube. [Link]

- E. I. Du Pont De Nemours and Company. (2006). Direct one-step synthesis of trifluoromethyl iodide.

-

ResearchGate. (n.d.). ³¹P{¹H} NMR (121 MHz, 25 °C) spectra of the following.... [Link]

-

PubChem. (n.d.). Triphenylphosphine iodide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tainstruments.com [tainstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Triphenyl(3,3,3-trifluoropropyl)phosphanium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure and dynamics. This guide offers a detailed exploration of the proton (¹H) NMR spectrum of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide, a quaternary phosphonium salt. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to elucidate the underlying principles and experimental considerations that are crucial for researchers in fields ranging from synthetic chemistry to drug development. The presence of magnetically active nuclei such as ¹H, ³¹P, and ¹⁹F within this single molecule creates a rich and informative NMR spectrum, characterized by complex spin-spin coupling patterns. A thorough understanding of these patterns is key to confirming the compound's identity and purity.

Predicted ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the three phenyl groups and the trifluoropropyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the phosphonium cation and the trifluoromethyl group. The multiplicity of the signals arises from spin-spin coupling between neighboring protons (³JHH), between phosphorus and protons (²JPH), and between fluorine and protons (³JFH and ⁴JFH).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Phenyl Protons | ||||

| ortho-H | 7.85 - 7.70 | Multiplet | 6H | |

| meta-H & para-H | 7.70 - 7.50 | Multiplet | 9H | |

| Propyl Protons | ||||

| H-1 (α to P) | ~ 4.1 - 3.8 | Doublet of triplets of quartets (dtq) | ²JPH ≈ 13-16 Hz, ³JHH ≈ 7-9 Hz, ⁴JFH ≈ 1-2 Hz | 2H |

| H-2 (β to P) | ~ 2.6 - 2.3 | Multiplet (dq) | ³JHH ≈ 7-9 Hz, ³JFH ≈ 10-12 Hz | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Deciphering the Spectral Complexity: A Deeper Look at Coupling

The intricate splitting patterns observed in the ¹H NMR spectrum of this phosphonium salt are a direct result of through-bond interactions between neighboring nuclear spins.

-

¹H-¹H Coupling (Vicinal Coupling): The protons on adjacent carbons of the propyl chain (H-1 and H-2) will split each other's signals into triplets, with a typical coupling constant of approximately 7-9 Hz.[1][2]

-

¹H-³¹P Coupling: The phosphorus-31 nucleus (I = 1/2, 100% natural abundance) couples with the protons on the adjacent carbon (H-1). This two-bond coupling (²JPH) results in a doublet splitting of the H-1 signal, with a coupling constant typically in the range of 13-16 Hz for alkyltriphenylphosphonium salts.[3][4]

-

¹H-¹⁹F Coupling: The three equivalent fluorine-19 nuclei (I = 1/2, 100% natural abundance) of the trifluoromethyl group will couple with the protons on the propyl chain.

-

Three-bond coupling (³JFH): The fluorine nuclei will couple with the H-2 protons, splitting the signal into a quartet with a coupling constant of around 10-12 Hz.

-

Four-bond coupling (⁴JFH): A weaker, long-range coupling is expected between the fluorine nuclei and the H-1 protons, which will further split the H-1 signal into a quartet with a smaller coupling constant of approximately 1-2 Hz.[5]

-

The combination of these couplings leads to the complex multiplicities predicted in Table 1. For instance, the signal for the H-1 protons is anticipated to be a doublet of triplets of quartets (dtq), a clear illustration of the rich structural information embedded in the spectrum.

The Influence of the Iodide Counter-ion

It is important to recognize that the chemical shifts of the protons in a phosphonium salt can be influenced by the nature of the counter-ion.[6] In solution, the iodide anion can form ion pairs with the phosphonium cation, leading to changes in the local electronic environment of the protons. This interaction is particularly noticeable for the protons alpha to the phosphorus atom (H-1) and the ortho-protons of the phenyl groups. The extent of this effect can be dependent on the solvent and the concentration of the sample.[6]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality, well-resolved ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the phosphonium salt. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of salts.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift scale.

2. NMR Spectrometer Setup:

-

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of the complex multiplets.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to obtain sharp lines and minimize signal distortion.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the protons to ensure efficient transfer of radiofrequency power.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used for routine ¹H NMR acquisition.

-

Acquisition Time (AT): Set an acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow the protons to return to their equilibrium magnetization state between scans.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): Set a spectral width that encompasses all the expected proton signals, typically from 0 to 10 ppm.

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-